2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide
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Overview
Description
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide is a complex organic compound that features a benzoxazole ring fused with a thiophene-substituted cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions. The thiophene-substituted cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoxazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide could be investigated for its therapeutic potential. Its structural features suggest it may have activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.
Industry
In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene-substituted cyclopropyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid: Similar benzoxazole structure but with a propanoic acid group.
Benzoxazolone: A simpler benzoxazole derivative without the thiophene-cyclopropyl group.
3-[(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile: Contains a benzonitrile group instead of the acetamide.
Uniqueness
The uniqueness of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide lies in its combination of a benzoxazole ring with a thiophene-substituted cyclopropyl group. This structural feature provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-15(18-11-17(7-8-17)14-6-3-9-23-14)10-19-12-4-1-2-5-13(12)22-16(19)21/h1-6,9H,7-8,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFHZQQECZXBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CN2C3=CC=CC=C3OC2=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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